molecular formula C19H16FN3OS B6569672 4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946352-44-9

4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No.: B6569672
CAS No.: 946352-44-9
M. Wt: 353.4 g/mol
InChI Key: DZSYPBVMQDBWOM-UHFFFAOYSA-N
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Description

4-Fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a heterocyclic compound featuring a fused imidazothiazole core substituted with a phenyl group at position 6 and a 4-fluorobenzamide moiety linked via a methylene bridge. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (amide) functionalities, making it a candidate for diverse biological applications, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name

4-fluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSYPBVMQDBWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multiple steps:

  • Formation of the Imidazo-Thiazole Core: : The imidazo-thiazole core can be synthesized via a cyclization reaction involving a thioamide and an α-halo ketone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo-thiazole in the presence of a palladium catalyst and a base.

  • Attachment of the Fluorinated Benzamide: : The final step involves the coupling of the imidazo-thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially reducing double bonds or nitro groups if present.

    Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazo-thiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo-thiazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorine atom can enhance binding affinity and selectivity through interactions with the target’s active site.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Imidazothiazole Cores

The imidazo[2,1-b][1,3]thiazole scaffold is shared across several compounds, with variations in substituents influencing physicochemical and biological properties:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features Reference
4-Fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide (Target Compound) R1 = Phenyl, R2 = 4-Fluorobenzamide 371.40 Fluorine enhances lipophilicity; amide group supports target binding
N-((3-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(1-hydroxycyclohexyl)-1H-triazol-1-yl)acetamide (12h) R1 = 4-Bromophenyl, R2 = Hydroxycyclohexyl-triazole 565.46 Bromine increases molecular weight; triazole enhances solubility
3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-1-cinnamylindolin-2-one (15) Bis-chloroimidazothiazole + indolinone 564.20 Chlorine improves metabolic stability; indolinone adds planar rigidity
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) R1 = 4-Methoxyphenyl, R2 = 4-Fluoro-3-nitrophenyl 372.38 Nitro group increases electron deficiency; methoxy enhances π-π stacking

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluoro substituent in the target compound balances lipophilicity and electronic effects, contrasting with bromine (12h, ) and chlorine (15, ), which increase molecular weight and steric bulk.
  • Linker Flexibility: The methylene bridge in the target compound allows conformational adaptability during target binding, unlike rigid fused systems (e.g., indolinone in ).
Functional Analogues with Benzamide Moieties

Benzamide derivatives are prevalent in enzyme inhibition studies. Comparisons include:

Compound Name Target Enzyme/Activity IC50/EC50 (µM) Structural Differences vs. Target Compound Reference
1-(4-Cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea (6KPS ligand) hIDO1 (Indoleamine 2,3-dioxygenase 1) 0.12 Cyanophenyl-urea replaces 4-fluorobenzamide; ethynyl linker
Levamisole Anthelmintic/Immune modulation N/A Lacks benzamide; features a simpler imidazothiazole-phenethylamine
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Anticacterial 0.5–2.0 Isoxazole-thiadiazole hybrid replaces imidazothiazole core

Key Observations :

    Biological Activity

    4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a compound of interest due to its unique structural features and potential therapeutic applications. The compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their diverse biological activities, including anticancer and anticonvulsant properties.

    Chemical Structure

    The molecular structure of this compound can be represented as follows:

    PropertyValue
    IUPAC Name This compound
    Molecular Formula C₁₉H₁₆FN₃S
    Molecular Weight 345.41 g/mol
    CAS Number 946352-15-4

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of various imidazo[2,1-b][1,3]thiazole derivatives. The specific compound has shown promising results in inhibiting cancer cell proliferation. For instance:

    • Mechanism of Action : The thiazole ring in the structure is essential for cytotoxic activity. The presence of electron-donating groups on the phenyl ring enhances this activity.
    • Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in certain assays (IC50 < 10 µM) .

    Anticonvulsant Activity

    The compound also displays anticonvulsant properties. The structure's unique arrangement allows it to interact with neurotransmitter systems effectively.

    • Research Findings : A study involving a series of thiazole derivatives indicated that compounds with similar structures could eliminate tonic extensor phases in seizure models . This suggests that modifications to the imidazo-thiazole framework can lead to enhanced anticonvulsant efficacy.

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

    ModificationEffect on Activity
    Fluorine Substitution Enhances lipophilicity and bioavailability
    Phenyl Group Positioning Critical for binding affinity to target proteins
    Thiazole Ring Modifications Essential for maintaining cytotoxic activity

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